5-(2-Aminopropyl)-1-(3-benzyloxypropyl)indoline-7-carbonitrile
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Overview
Description
®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, featuring an indoline core with various functional groups, makes it a subject of interest for researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the indoline core, followed by the introduction of the aminopropyl and benzyloxypropyl groups. Common synthetic routes include:
Step 1: Formation of the indoline core through cyclization reactions.
Step 2: Introduction of the aminopropyl group via reductive amination.
Step 3: Attachment of the benzyloxypropyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile may be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile: shares similarities with other indoline derivatives, such as:
Uniqueness
The uniqueness of ®-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(2-aminopropyl)-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDLYCEXANTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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